Benzene, 2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-4-phenoxy- is a complex organic compound characterized by its unique molecular structure and various functional groups. This compound features a benzene ring with multiple substituents, including a fluorine atom, a phenoxy group, and a chlorophenyl group, making it of interest in both chemical research and potential applications.
The compound can be identified by its chemical name and is cataloged under the CAS number 80844-03-7. It is also known by various synonyms, including 1-fluoro-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene. The molecular formula for this compound is with a molecular weight of approximately 350.4 g/mol .
This compound falls under the category of organic compounds, specifically aromatic compounds due to the presence of the benzene ring. It is also classified as a fluorinated organic compound due to the inclusion of a fluorine atom in its structure.
The synthesis of Benzene, 2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-4-phenoxy- typically involves multiple synthetic routes. One common method is the Suzuki–Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound in the presence of a palladium catalyst. This method is particularly useful for constructing complex aromatic systems.
The synthesis may require specific reaction conditions such as temperature control, solvent selection, and the use of protective groups to ensure high yields and purity. Industrially, continuous flow reactors can enhance efficiency by optimizing reaction conditions and facilitating large-scale production.
The molecular structure of Benzene, 2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-4-phenoxy- consists of:
The InChI Key for this compound is YGWKAKFDCHVACW-UHFFFAOYSA-N, and its canonical SMILES representation is CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)F .
Benzene, 2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-4-phenoxy- can undergo several types of chemical reactions:
The specific conditions for these reactions vary based on the desired outcome and may include temperature adjustments, choice of solvents, and catalysts to facilitate the processes.
The mechanism of action for Benzene, 2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-4-phenoxy- involves its interaction with biological targets at the molecular level. It may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways can differ based on the context in which this compound is studied.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.4 g/mol |
| Boiling Point | Not specified |
| Density | Not specified |
This compound exhibits characteristics typical of aromatic compounds, including stability under standard conditions but may react under specific circumstances involving strong oxidizing or reducing agents .
Benzene, 2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-4-phenoxy- has several scientific applications:
This compound's diverse applications underscore its significance in various fields ranging from synthetic chemistry to pharmaceutical research.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: